molecular formula C12H8F3NO2 B8432260 4-((6-Trifluoromethyl-2-pyridyl)oxy)phenol

4-((6-Trifluoromethyl-2-pyridyl)oxy)phenol

Cat. No. B8432260
M. Wt: 255.19 g/mol
InChI Key: ACQUNZYUPLBPFW-UHFFFAOYSA-N
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Patent
US04080443

Procedure details

A mixture comprising 127 grams of 2-trifluoromethyl-6-(4-methoxyphenoxy)pyridine, prepared above in Example V, and 250 milliliters of 48 percent hydrobromic acid was heated at reflux overnight. The mixture was cooled and diluted with water and thereafter extracted with methylene chloride. The extract was concentrated under reduced pressure leaving the 4-((6-trifluoromethyl-2-pyridyl)oxy)phenol, a white solid, as a residue. Recrystallization of this solid from a 3:1 mixture of benzene and hexane gave 69.1 grams (57 percent of theoretical) of the product as a white crystalline solid which melted at 94°-95° C.
Name
2-trifluoromethyl-6-(4-methoxyphenoxy)pyridine
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=2)[N:4]=1.Br>O>[F:19][C:2]([F:1])([F:18])[C:3]1[N:4]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
2-trifluoromethyl-6-(4-methoxyphenoxy)pyridine
Quantity
127 g
Type
reactant
Smiles
FC(C1=NC(=CC=C1)OC1=CC=C(C=C1)OC)(F)F
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=CC(=N1)OC1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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